(S,S)-BMS-984923: A Silent Allosteric Modulator of mGluR5 with Therapeutic Potential in Alzheimer's Disease
(S,S)-BMS-984923: A Silent Allosteric Modulator of mGluR5 with Therapeutic Potential in Alzheimer's Disease
An In-Depth Technical Guide on the Mechanism of Action
Executive Summary
(S,S)-BMS-984923, also known as ALX-001, is a novel, orally bioavailable small molecule under investigation for the treatment of Alzheimer's disease (AD). It functions as a silent allosteric modulator (SAM) of the metabotropic glutamate receptor 5 (mGluR5). This technical guide provides a comprehensive overview of the mechanism of action of (S,S)-BMS-984923, detailing its molecular interactions, downstream signaling effects, and the preclinical and early clinical evidence supporting its therapeutic rationale. The core of its action lies in the selective disruption of the pathological signaling cascade initiated by amyloid-beta oligomers (Aβo) without interfering with the physiological glutamatergic signaling essential for normal synaptic function.
Introduction: The Rationale for Targeting the Aβo-PrPc-mGluR5 Complex in Alzheimer's Disease
The prevailing amyloid cascade hypothesis of Alzheimer's disease posits that the accumulation of amyloid-beta (Aβ) peptides is a central event in the disease's pathogenesis. Growing evidence suggests that soluble Aβ oligomers (Aβo), rather than insoluble plaques, are the primary neurotoxic species responsible for the synaptic dysfunction and cognitive decline characteristic of AD.[1] These oligomers have been shown to bind to the cellular prion protein (PrPc), which is highly expressed on the surface of neurons. This binding event, however, requires a transmembrane partner to transduce a pathological signal into the cell.
The metabotropic glutamate receptor 5 (mGluR5) has been identified as a critical co-receptor in this process.[2] The interaction between Aβo-bound PrPc and mGluR5 forms a pathogenic signaling complex that triggers a cascade of intracellular events leading to synaptic damage and, ultimately, neuronal loss. (S,S)-BMS-984923 was developed to specifically interrupt this aberrant signaling nexus.
Molecular Mechanism of Action: Silent Allosteric Modulation of mGluR5
(S,S)-BMS-984923 is a potent and selective silent allosteric modulator (SAM) of mGluR5.[3] Unlike orthosteric ligands that bind to the same site as the endogenous ligand (glutamate), allosteric modulators bind to a distinct site on the receptor, thereby altering its conformation and function.
The "silent" nature of (S,S)-BMS-984923 is crucial to its therapeutic profile. It does not possess intrinsic agonist or antagonist activity at the mGluR5 receptor, meaning it does not activate or inhibit the receptor's response to glutamate.[4] Instead, its binding is thought to stabilize a conformation of mGluR5 that prevents its interaction with the Aβo-PrPc complex.[1] This selective disruption of the pathological signaling complex leaves the physiological glutamate signaling pathway intact, which is vital for learning, memory, and overall neuronal function.[5]
Quantitative Data: Binding Affinity and Receptor Occupancy
The high affinity and brain penetration of (S,S)-BMS-984923 are key to its potential efficacy.
| Parameter | Value | Species | Method | Reference |
| Ki for MPEPy binding | 0.6 nM | Not Specified | Competitive Radioligand Binding | [4] |
| IC50 for Receptor Occupancy | 33.9 (4.0) ng/mL | Human | [18F]FPEB PET | [6] |
| IC80 for Receptor Occupancy | 135.7 (16.0) ng/mL | Human | [18F]FPEB PET | [6] |
| Oral Bioavailability | Good | Mouse | Pharmacokinetic Studies | [1] |
| Blood-Brain Barrier Penetration | Brain levels nearly as high as plasma | Mouse | Pharmacokinetic Studies | [1] |
Downstream Signaling Pathways Affected by (S,S)-BMS-984923
The binding of Aβo to the PrPc-mGluR5 complex initiates a deleterious signaling cascade that is potently inhibited by (S,S)-BMS-984923.
Aβo-PrPc-mGluR5 Signaling Cascade
Caption: Aβo-PrPc-mGluR5 signaling cascade and the inhibitory action of (S,S)-BMS-984923.
Key Downstream Effectors
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Proline-rich tyrosine kinase 2 (Pyk2): A non-receptor tyrosine kinase implicated in synaptic plasticity. Aβo-PrPc-mGluR5 signaling leads to the phosphorylation and activation of Pyk2, contributing to synaptic dysfunction. (S,S)-BMS-984923 prevents this activation.[1]
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Calcium/calmodulin-dependent protein kinase II (CaMKII): A key protein kinase involved in learning and memory. Its dysregulation by the Aβo-PrPc-mGluR5 complex is a critical step in the pathway to synaptic failure. (S,S)-BMS-984923 treatment prevents the aberrant activation of CaMKII.[1]
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Eukaryotic elongation factor 2 (eEF2): A protein involved in the regulation of protein synthesis. Its phosphorylation is a downstream consequence of CaMKII activation and is linked to the dendritic spine loss observed in AD. (S,S)-BMS-984923 blocks this phosphorylation event.[1]
Preclinical Evidence of Efficacy
Rescue of Synaptic Plasticity
In vitro studies using hippocampal slices have demonstrated that (S,S)-BMS-984923 can prevent the Aβo-induced impairment of long-term potentiation (LTP), a cellular correlate of learning and memory.[1]
In Vivo Studies in Alzheimer's Disease Mouse Models
Treatment with (S,S)-BMS-984923 has been shown to rescue cognitive deficits in aged APP/PS1 transgenic mice, a commonly used animal model of AD.[1]
A key finding from preclinical studies is the ability of (S,S)-BMS-984923 to increase synaptic density. This has been quantified by measuring the levels of the presynaptic protein Synaptic Vesicle Glycoprotein 2A (SV2A) and the postsynaptic density protein 95 (PSD95).[1]
| Animal Model | Treatment Duration | Dosage | Effect on Synaptic Density | Reference |
| Aged APP/PS1 mice | 4 weeks | 3.75 mg/kg bid, oral | Increased SV2A and PSD95 staining | [1] |
In triple transgenic (3xTg-AD) mice, which develop both amyloid plaques and tau tangles, treatment with (S,S)-BMS-984923 for four weeks led to a reduction in the levels of both soluble and insoluble phosphorylated tau.[1]
| Animal Model | Treatment Duration | Dosage | Effect on Phosphorylated Tau | Reference |
| 3xTg-AD mice | 4 weeks | 7.5 mg/kg/day, oral | Reduced soluble and insoluble p-tau | [1] |
Experimental Protocols
In Vivo Alzheimer's Disease Mouse Models
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APP/PS1 Transgenic Mice: These mice overexpress a chimeric mouse/human amyloid precursor protein (Mo/HuAPP695swe) and a mutant human presenilin 1 (PS1-dE9). They develop age-dependent Aβ deposition and cognitive deficits.[7]
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3xTg-AD Mice: These mice harbor three mutant human genes: APP (Swedish), MAPT (P301L), and PSEN1 (M146V). They progressively develop both amyloid plaques and neurofibrillary tangles.[7]
Behavioral Testing
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Morris Water Maze (MWM): A widely used test for spatial learning and memory. Mice are trained to find a hidden platform in a circular pool of water using distal cues. Key measures include escape latency and time spent in the target quadrant during a probe trial.[7]
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Y-Maze: A test for assessing spatial working memory. The test relies on the innate tendency of rodents to explore novel environments. The percentage of spontaneous alternations between the arms of the maze is the primary measure.
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Contextual Fear Conditioning: A form of associative learning where mice learn to associate a specific environment (context) with an aversive stimulus (e.g., a mild foot shock). Freezing behavior in the context is measured as an indicator of memory.[7]
Electrophysiology: Long-Term Potentiation (LTP) in Hippocampal Slices
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Slice Preparation: Acute hippocampal slices (300-400 µm thick) are prepared from the brains of mice.[8]
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Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region in response to stimulation of the Schaffer collateral pathway.[8]
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LTP Induction: A high-frequency stimulation (HFS) protocol, such as one or more trains of 100 Hz for 1 second, is used to induce LTP.[9]
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Quantification: The slope of the fEPSP is measured and expressed as a percentage of the pre-HFS baseline. A sustained increase in the fEPSP slope indicates the induction of LTP.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. BMS-984923 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Silent Allosteric Modulation of mGluR5 Maintains Glutamate Signaling while Rescuing Alzheimer's Mouse Phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Silent Allosteric Modulation of mGluR5 Maintains Glutamate Signaling while Rescuing Alzheimer’s Mouse Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental drug reverses synaptic loss in mouse models of Alzheimer’s | Yale News [news.yale.edu]
- 6. allyxthera.com [allyxthera.com]
- 7. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new method allowing long‐term potentiation recordings in hippocampal organotypic slices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scientifica.uk.com [scientifica.uk.com]
